Bioethanomethrin

Description

Contextualization of Bioethanomethrin within Synthetic Pyrethroid Chemistry

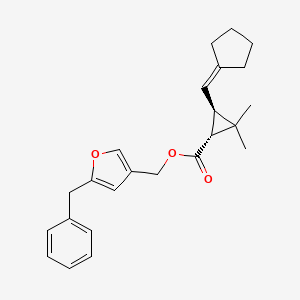

Bioethanomethrin is recognized as a synthetic pyrethroid insecticide wikipedia.orgmims.com. Synthetic pyrethroids are a class of insecticides designed to mimic the chemical structures and insecticidal properties of natural pyrethrins (B594832), which are derived from Chrysanthemum cinerariifolium flowers wikipedia.orgwikidata.orgherts.ac.uknih.gov. These synthetic analogues, including Bioethanomethrin, are known for their insecticidal activity wikidata.orgherts.ac.ukwikipedia.org. Bioethanomethrin has the molecular formula C₂₄H₂₈O₃ nih.govwikipedia.org. Its chemical name is (5-benzylfuran-3-yl)methyl (1R,3R)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate nih.gov. Synthetic pyrethroids, in general, have been developed for their effectiveness against a broad spectrum of insect pests, including those resistant to older classes of insecticides like organophosphates and organochlorines wikipedia.org.

Historical Development and Early Research on Bioethanomethrin

Early research identified Bioethanomethrin as an experimental synthetic pyrethroid insecticide wikipedia.org. Studies dating back to the mid-1970s focused on developing methods for its analysis. A microanalytical method for the determination of Bioethanomethrin was developed, utilizing techniques such as gas chromatography with an electron capture detector to achieve nanogram sensitivity wikipedia.org. This method involved saponification of the compound, followed by the formation of an ester from the acid moiety using trichloroacetyl chloride wikipedia.org. Infrared and mass spectral data were used to support the structures of the derivatives formed during this process wikipedia.org. Early investigations also included evaluating the efficacy of Bioethanomethrin against various insect pests. For instance, laboratory and field tests were conducted in the mid-1970s to assess its toxicity against grasshoppers such as Melanoplus sanguinipes uni.lu. Research also explored its potential as an alternative to DDT for controlling pests like the oak leaf roller, where contact toxicity tests showed promising results herts.ac.ukwikidata.org.

Significance of Bioethanomethrin in Contemporary Chemical and Biological Research

Bioethanomethrin continues to be relevant in contemporary chemical and biological research, although perhaps not as a primary commercial insecticide. Its chemical properties, particularly its photostability, have been a subject of investigation. Early studies highlighted that nonhalogenated synthetic pyrethroids like Bioethanomethrin were not inherently photostable wikidata.orgherts.ac.uk. Research has explored methods for the photostabilization of Bioethanomethrin, demonstrating that certain additives, such as mixed diaryl-p-phenylenediamines, can protect it from degradation under artificial and solar radiation wikidata.orgherts.ac.uk. This research involves chemical and biological experiments to confirm the protective effect wikidata.orgherts.ac.uk.

Detailed Research Findings:

Early analytical research provided specific methodologies for detecting Bioethanomethrin at very low concentrations. The microanalytical method developed could achieve nanogram sensitivity wikipedia.org. In photostabilization studies, experiments demonstrated that with the addition of 1% mixed diaryl-p-phenylenediamines, approximately 70% of Bioethanomethrin remained after 5 hours of exposure to radiation, whereas significant degradation occurred without the stabilizer wikidata.org.

In comparative toxicity studies, Bioethanomethrin was found to be more acutely toxic to Melanoplus sanguinipes nymphs than dimethoate (B1670662) in laboratory spray tests, being more than 20 times as toxic uni.lu. However, its residual effect on grasshoppers feeding on treated foliage was noted as relatively insignificant compared to dimethoate uni.lu.

Data Tables:

| Research Area | Finding | Source |

| Analytical Chemistry | Nanogram sensitivity achieved with microanalytical method. | wikipedia.org |

| Photostabilization | ~70% Bioethanomethrin remaining after 5h exposure with 1% stabilizer. | wikidata.org |

| Grasshopper Toxicity | >20 times more toxic than dimethoate in lab spray tests. | uni.lu |

Structure

3D Structure

Properties

CAS No. |

22431-62-5 |

|---|---|

Molecular Formula |

C24H28O3 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3R)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C24H28O3/c1-24(2)21(14-18-10-6-7-11-18)22(24)23(25)27-16-19-13-20(26-15-19)12-17-8-4-3-5-9-17/h3-5,8-9,13-15,21-22H,6-7,10-12,16H2,1-2H3/t21-,22+/m1/s1 |

InChI Key |

MGRRXBWTLBJEMS-YADHBBJMSA-N |

SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |

Appearance |

Solid powder |

Other CAS No. |

22431-62-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ioethanomethrin ethanochrysanthemate ethanoresmethrin ethanoresmethrin, (1R-cis)-isomer ethanoresmethrin, (1R-trans)-isomer ethanoresmethrin, (cis)-isomer ethanoresmethrin, (trans)-isomer RU 11,679 |

Origin of Product |

United States |

Synthesis and Structural Aspects of Bioethanomethrin

Methodologies for Bioethanomethrin Synthesis

The synthesis of pyrethroids, including analogues like Bioethanomethrin, typically involves the esterification of a cyclopropanecarboxylic acid derivative with an alcohol. arkat-usa.orgnih.gov This core strategy is fundamental to pyrethroid synthesis.

Examination of Reported Synthetic Routes for Bioethanomethrin

Specific reported synthetic routes for Bioethanomethrin involve the esterification of the acid moiety, trans-(+)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropanecarboxylic acid, with the alcohol moiety, (5-benzyl-3-furyl)methanol. oup.comacs.orgnih.govoup.com While detailed step-by-step synthetic procedures for Bioethanomethrin itself are not extensively detailed in the provided snippets, the general approach for pyrethroids involves coupling the acid and alcohol components. arkat-usa.orgnih.gov

Advances in Synthetic Approaches for Pyrethroid Analogues Applicable to Bioethanomethrin

Advances in pyrethroid synthesis have focused on achieving higher regio- and stereocontrol, particularly for the vinylcyclopropanecarboxylic acid moiety. arkat-usa.org Novel synthetic methods and separation techniques, such as the use of lipases, have been applied to the synthesis of pyrethroids. arkat-usa.org Strategies for separating and recycling undesired stereoisomers are crucial in the synthesis of stereoisomeric mixtures. arkat-usa.org Biomimetic synthesis, simulating natural reactions, and substructure splicing, combining active fragments, are also strategies used in pesticide synthesis that could be applicable to pyrethroid analogues. nih.gov The use of natural chiral compounds as starting materials, such as (+)-3-carene, a monoterpene hydrocarbon, represents a perspective approach for producing optically active pyrethroids in enantiomerically pure form. nsc.ru

Stereochemical Considerations in Bioethanomethrin

Stereochemistry plays a significant role in the properties and activity of pyrethroids. acs.orgmichberk.com Bioethanomethrin, like many pyrethroids, possesses chiral centers and exhibits stereoisomerism. acs.orgnih.govuni.lu

Analysis of Chirality and Stereoisomerism in Bioethanomethrin

Bioethanomethrin has the systematic name (5-benzyl-3-furanyl)methyl (1R,3R)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate. nih.govuni.lu This indicates specific stereochemical configurations at the cyclopropane (B1198618) ring carbons (1R, 3R) and a trans geometric isomerism for the substituent at the 3-position of the cyclopropane ring. oup.comacs.orgnih.govoup.com The presence of chiral centers leads to the existence of multiple stereoisomers. acs.orgmichberk.com

Implications of Stereoisomeric Configuration on Biological Activity of Bioethanomethrin

The biological activity of pyrethroids is significantly influenced by their stereoisomeric configuration. acs.orgarkat-usa.orgmichberk.com Different stereoisomers can exhibit differing biological properties; one enantiomer may be highly effective, while another may be less active or even inactive. acs.orgmichberk.com In some cases, stereoisomers can have qualitatively different biological activities. acs.org For pyrethroids, the stereochemistry of both the acid and alcohol moieties can determine biological activity and metabolism. montana.edu The (1R)-configuration at the cyclopropane ring is often associated with high insecticidal activity in pyrethroid active esters. nsc.rumontana.edu The specific (1R,3R)- configuration indicated in the systematic name of Bioethanomethrin suggests that this particular stereoisomer is likely the biologically active form or a key component of the commercial product. nih.govuni.lu Studies on other pyrethroids like permethrin (B1679614) and cyhalothrin (B162358) have clearly demonstrated that specific stereoisomers are primarily responsible for the insecticidal activity. michberk.com

Chemical Derivatization Strategies for Bioethanomethrin Research

Chemical derivatization is a technique used in the analysis and study of pyrethroids, including Bioethanomethrin. oup.comacs.orgnih.govoup.com

Analytical methods for determining Bioethanomethrin residues have involved chemical derivatization. oup.comacs.orgnih.govoup.com One reported method utilizes saponification of Bioethanomethrin, followed by the formation of derivatives from the resulting alcohol and acid moieties. oup.comacs.orgnih.govoup.com Specifically, trichloroacetyl chloride is used to form an ester from the alcohol component, and trichloroethanol is used to form an ester from the acid component. oup.comacs.orgnih.govoup.com These chlorinated derivatives are then amenable to analysis by techniques such as electron capture gas chromatography, allowing for sensitive detection. oup.comacs.orgnih.govoup.com Infrared and mass spectral data have been used to confirm the structures of the formed derivatives. oup.comacs.orgnih.govoup.com The use of such derivatives can enhance the reliability of analytical results. acs.org Chemical derivatization can also be employed in the determination of absolute configurations of enantiomers, as seen in studies of other synthetic pyrethroids.

Analytical Methodologies for Bioethanomethrin Detection and Quantification

Chromatographic Techniques in Bioethanomethrin Analysis

Chromatographic methods are fundamental to separating Bioethanomethrin from complex sample matrices and quantifying its presence. Gas chromatography (GC) is a prominent technique used for the analysis of this synthetic pyrethroid nih.govnih.gov.

Gas Chromatography (GC) Applications for Bioethanomethrin

Gas chromatography has been applied to the determination of Bioethanomethrin residues nih.govnih.gov. Due to the nature of pyrethroids, derivatization is often employed prior to GC analysis to improve sensitivity and chromatographic behavior nih.govnih.gov. A common approach involves the saponification of the pyrethroid, followed by the formation of esters from the resulting alcohol and acid moieties nih.gov. For instance, trichloroacetyl chloride is used to form an ester from the alcohol component, while trichloroethanol is used to form an ester from the acid component nih.gov. These derivatives are then amenable to analysis by electron capture gas chromatography. While derivatization is a key strategy, underivatized analysis has also been explored for related pyrethroids, yielding equivalent residue data.

Electron Capture Detection (ECD) in Bioethanomethrin Quantification

Electron capture detection (ECD) is a highly sensitive technique commonly coupled with GC for the quantification of halogenated compounds, including derivatized pyrethroids like Bioethanomethrin nih.govnih.gov. Nanogram sensitivity can be achieved utilizing a gas chromatograph equipped with an electron capture detector nih.govnih.gov. The derivatization process, which incorporates chlorine atoms into the molecule, significantly enhances the compound's response to the ECD, enabling the detection of very low residue levels nih.govnih.gov.

Spectrometric Techniques for Bioethanomethrin Characterization

Spectrometric techniques play a vital role in confirming the identity and structural integrity of Bioethanomethrin and its derivatives during analytical procedures nih.govnih.gov.

Mass Spectrometry (MS) in Bioethanomethrin Studies

Mass spectrometry (MS) is a powerful tool used in Bioethanomethrin studies to support the expected structures of the derivatives formed during sample preparation nih.govnih.gov. MS provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in the identification and confirmation of the analyte nih.govnih.gov. Mass spectral data has been utilized to corroborate the structures of the trichloroacetate (B1195264) and trichloroethyl ester derivatives of Bioethanomethrin nih.gov.

Infrared (IR) Spectroscopic Applications in Bioethanomethrin Analysis

Infrared (IR) spectroscopy is another spectrometric technique applied in the analysis of Bioethanomethrin derivatives to support their structures nih.govnih.gov. IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational frequencies. For the trichloroacetate derivative of Bioethanomethrin, a carbonyl stretching vibrational frequency is observed at 5.68 µm, while the trichloroethyl ester carbonyl band is found at 5.78 µm nih.gov. Characteristic absorption bands such as the ether linkage in the furan (B31954) ring (8.2 µm) and the C-O-C absorption from the acetate (B1210297) linkage (8.9 µm) also provide supporting evidence for the derivative structures nih.gov.

Sample Preparation and Derivatization Protocols for Bioethanomethrin Analysis

Effective sample preparation and derivatization are essential steps in the analytical workflow for Bioethanomethrin, facilitating its isolation from complex matrices and enhancing its detectability by analytical instruments.

Saponification and Ester Formation for Bioethanomethrin Moiety Analysis

Saponification, the alkaline hydrolysis of esters, plays a key role in the analysis of Bioethanomethrin, allowing for the cleavage of the ester bond and subsequent analysis of the resulting alcohol and acid moieties acs.orgnih.govacs.orgcapes.gov.briupac.orgtutorchase.comnumberanalytics.comucalgary.calibretexts.org. This process is particularly useful when analyzing residues, as it can break down the intact pyrethroid molecule into more readily detectable or separable components acs.orgacs.orgiupac.org.

Following saponification, derivatization is employed to convert the liberated alcohol and acid moieties into forms more suitable for detection, particularly by gas chromatography with electron capture detection (GC-ECD) acs.orgnih.govacs.orgcapes.gov.briupac.org. For the alcohol moiety, trichloroacetyl chloride is utilized to form a trichloroacetate ester acs.orgacs.orgcapes.gov.briupac.org. The acid moiety is converted to a trichloroethyl ester using trichloroethanol and a coupling agent, such as dicyclohexylcarbodiimide (B1669883) acs.orgiupac.org. These derivatization steps enhance the electron-capturing properties of the molecules, significantly increasing the sensitivity of GC-ECD analysis acs.orgnih.govacs.orgcapes.gov.briupac.org. Infrared and mass spectral data have been used to support the expected structures of the derivatives formed acs.orgnih.govacs.org. The use of these two derivatives can enhance the reliability of the analytical results acs.orgacs.org.

Extraction and Cleanup Procedures for Bioethanomethrin Residue Determination

Extraction and cleanup procedures are necessary to isolate Bioethanomethrin residues from various matrices and remove interfering substances that could affect analytical accuracy and sensitivity acs.orgnih.govgoogleapis.comcdc.govgoogle.com. While specific detailed protocols solely for Bioethanomethrin across all matrices are not extensively detailed in the provided sources, general principles and methods applied to synthetic pyrethroids and pesticide residues are relevant cdc.govepa.govpsu.eduscience.govresearchgate.net.

For the determination of Bioethanomethrin residues on commodities such as lentil foliage, lentils, green peas, and cabbage, analytical methodology has been developed acs.orgacs.org. Although the explicit extraction and cleanup steps for these specific matrices are not fully elaborated in the abstracts, the general approach for pyrethroid residue analysis often involves solvent extraction followed by cleanup steps to reduce matrix effects cdc.govepa.govpsu.eduscience.govresearchgate.net. For instance, methods for other pesticides have involved extraction with solvents like pentane (B18724) or acetone-hexane, followed by cleanup steps such as solvent partitioning or solid-phase extraction (SPE) acs.orgcdc.govepa.govpsu.eduresearchgate.net. The goal of these procedures is to obtain a clean extract containing the analyte(s) of interest at a concentration suitable for the chosen detection method cdc.gov.

Validation and Interlaboratory Comparison of Bioethanomethrin Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, demonstrating its accuracy, precision, selectivity, and reliability nih.govadryan.comich.orgfda.govlabmanager.com. For Bioethanomethrin analytical methods, validation would involve assessing parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.govadryan.comich.orglabmanager.com. Selectivity, the ability to measure the analyte of interest without interference from other components in the sample matrix, is also a key validation characteristic adryan.comich.orglabmanager.com. For methods utilizing techniques like GC-ECD following derivatization, the specificity afforded by the formation of distinct derivatives contributes to the selectivity of the method acs.orgnih.govacs.orgcapes.gov.briupac.org.

While the provided search results describe the development and application of analytical methods for Bioethanomethrin residues, detailed information specifically on the comprehensive validation studies or interlaboratory comparisons performed for these Bioethanomethrin methods is limited acs.orgnih.govgoogleapis.com. General bioanalytical method validation principles emphasize the importance of thorough validation for any newly established method to ensure reliable results nih.govich.orgfda.gov. Interlaboratory comparisons, where multiple laboratories analyze the same samples using the same method, are valuable for assessing the reproducibility and robustness of an analytical method across different laboratory environments nih.gov. Although interlaboratory comparisons have been conducted for bioassays of other chemical classes to evaluate reproducibility nih.gov, specific data on interlaboratory studies for Bioethanomethrin analytical methods were not found in the provided search results.

Environmental Fate and Degradation of Bioethanomethrin

Photolytic Degradation of Bioethanomethrin

Photolytic degradation, the breakdown of a compound by light, is a significant factor in the environmental fate of many pesticides, particularly on surfaces exposed to sunlight. Nonhalogenated synthetic pyrethroids, including bioethanomethrin, are known to be not photostable acs.orgusda.gov.

Studies have demonstrated that bioethanomethrin undergoes degradation when exposed to artificial and solar radiation acs.orgusda.gov. Unprotected pyrethroids, such as bioethanomethrin, can be rapidly destroyed under sunlamp exposure usda.gov. For instance, unprotected pyrethroids were totally destroyed within 1 hour of exposure in one study usda.gov.

Mechanisms and Pathways of Bioethanomethrin Photodecomposition

While specific detailed photodecomposition mechanisms solely for bioethanomethrin are not extensively detailed in the provided search results, information on related pyrethroids and general photochemical processes can provide insight. Photodecomposition pathways for permethrin (B1679614), another pyrethroid, have been represented in research iupac.org. Additionally, the role of photosensitisers in natural waters can cause photo-oxidation of pesticides that may not significantly absorb sunlight wavelengths themselves gla.ac.uk. This suggests that indirect photolysis, mediated by sensitizers in the environment, could contribute to bioethanomethrin's degradation.

Hydrolysis is also a relevant process for pyrethroids, and the resultant products can undergo further degradation iupac.org. For example, hydrolysis of a related compound produced 3-(2,2-dichlorovinyl)—2,2-dimethylcyclopropane carboxylic acid and 3- phenoxybenzyl alcohol iupac.org.

Photostabilization Strategies for Bioethanomethrin Formulations

Due to the photoinstability of bioethanomethrin, strategies have been developed to protect it from degradation by light acs.orgusda.govgla.ac.uk. Stabilized formulations have been developed to enhance the persistence of bioethanomethrin under light exposure acs.orgusda.gov.

One approach involves the use of mixed diaryl-p-phenylenediamines as photostabilizers acs.orgusda.govgla.ac.uk. A stabilized formulation based on 1% of mixed diaryl-p-phenylenediamines in an aromatic solvent was shown to protect bioethanomethrin from degradation when exposed to artificial and solar radiation acs.orgusda.gov. The protection afforded by this method increased with the amount of the stabilizing agent used usda.gov. With 1% of the stabilizing agent, approximately 70% of bioethanomethrin remained after 5 hours of sunlamp exposure, whereas unprotected bioethanomethrin was completely degraded within 1 hour usda.gov.

Other potential photostabilization methods, such as the use of antioxidants and ultraviolet (UV) screens, have also been explored for similar compounds like natural pyrethrins (B594832) acs.orgusda.gov. Lignin-based formulations have also shown potential in protecting pyrethrins against photodegradation, providing extended simulated sunlight protection researchgate.net.

Table 1: Photostability of Bioethanomethrin with and without Stabilizer

| Formulation | Exposure Time (Sunlamp) | % Bioethanomethrin Remaining | Citation |

| Unprotected | 1 hour | 0 | usda.gov |

| Stabilized (1% WS in PAN) | 5 hours | ~70 | usda.gov |

Note: WS refers to Wing-Stay 100 (diaryl-p-phenylenediamines), PAN refers to Panasol AN2 (aromatic solvent).

Biodegradation Pathways of Bioethanomethrin

Biodegradation, the breakdown of compounds by living organisms, primarily microorganisms, is another critical process influencing the environmental fate of bioethanomethrin justia.comgoogle.com. Synthetic pyrethroids are generally noted for their rapid biodegradation justia.comacs.orggoogle.com.

Microbial Degradation in Environmental Matrices (Soil, Water, Sediment)

Microbial degradation plays a significant role in the disappearance of pesticides in environmental matrices such as soil, water, and sediment justia.comcambridge.orgusda.gov. Degradation processes in soil can be biological, driven by microorganisms justia.comgoogle.com. Experiments designed to reduce microbial populations have been used to illustrate their involvement in the breakdown process of chemicals in soil gla.ac.uk.

While specific detailed studies on the microbial degradation of bioethanomethrin in water and sediment were not prominently found, the general principle of microbial activity in these compartments suggests their potential role in its breakdown, similar to other organic chemicals researchgate.netnih.gov. The degradation of pesticides in soil can be defined by a half-life (DT50) value, representing the time taken for 50% of the pesticide to disappear due to degradation processes, including biodegradation justia.comgoogle.com.

Identification and Characterization of Biodegradation Products of Bioethanomethrin

The biodegradation of pyrethroids typically involves the breakdown of the parent compound into metabolites iupac.org. These metabolites can include hydrolysis products and hydroxylated derivatives iupac.org.

Specifically for bioethanomethrin, hydrolysis can yield 3-(2,2-dichlorovinyl)—2,2-dimethylcyclopropane carboxylic acid and 3- phenoxybenzyl alcohol iupac.org. These initial degradation products can undergo further degradation in the environment iupac.org. The identification and characterization of these biodegradation products are important for understanding the complete environmental fate and potential impact of bioethanomethrin.

Persistence and Mobility of Bioethanomethrin in Environmental Compartments

The persistence of a chemical in the environment is related to its resistance to degradation processes like photolysis and biodegradation justia.comgoogle.com. Bioethanomethrin, like other synthetic pyrethroids, is generally characterized by rapid degradation in the environment, contributing to lower persistence compared to some older, banned pesticides known for their persistence gao.govepa.govct.gov. The half-life (DT50) in soil is a key indicator of persistence, with a value of less than 20 days suggesting that a pesticide is readily degradable justia.comgoogle.com.

The mobility of a compound in environmental compartments like soil, water, and sediment is influenced by its chemical properties and interactions with the matrix researchgate.netnih.govceebluenterprises.comresearchgate.netmdpi.com. Factors such as solubility, adsorption to soil particles, and the nature of degradation products affect how readily a compound can move through soil or be transported in water justia.comgoogle.comceebluenterprises.com.

While specific quantitative data on the mobility of bioethanomethrin were not extensively detailed in the search results, its presence has been noted in air, water, soil, and sediments ceebluenterprises.com. The mobility of substances in soil can be influenced by factors like the mobility of isomers ceebluenterprises.com. In water and sediment, mobility is affected by interactions between the water and sediment phases, mineralogical composition of sediments, and the chemical form of the substance researchgate.netnih.govmdpi.com.

Compounds that degrade rapidly are generally less likely to persist and move extensively through the environment compared to persistent substances justia.comgoogle.com. The rapid degradation characteristic of bioethanomethrin suggests a lower potential for long-range transport and accumulation in environmental compartments compared to highly persistent chemicals.

Soil Persistence and Leaching Dynamics of Bioethanomethrin

The persistence and leaching dynamics of a pesticide in soil are key factors determining its potential exposure to soil organisms and the risk of groundwater contamination. Soil degradation processes can be both biological (biodegradation) and physicochemical (hydrolysis, photolysis) google.com. The rate of degradation is often expressed as a half-life (DT50), representing the time taken for 50% of the substance to disappear from the soil google.com.

Information specifically detailing the soil persistence and leaching dynamics of Bioethanomethrin was not extensively available in the consulted sources. However, pyrethroids in general are noted for their rapid degradation in the environment ct.gov. Leaching refers to the movement of a substance through the soil profile with percolating water. While the concept of leaching was mentioned in the context of other substances like nitrogen fertilizers and wood preservatives, specific data regarding the leaching potential or dynamics of Bioethanomethrin were not found in the provided search results googleapis.comgoogle.comresearchgate.net.

Aquatic Behavior and Sediment Interactions of Bioethanomethrin

The behavior of a chemical in aquatic environments and its interaction with sediment are critical for evaluating risks to aquatic organisms. Processes such as dissolution, dispersion, hydrolysis, photolysis, and adsorption to suspended particles and sediment influence the concentration and availability of a substance in water. Sediment can act as a sink for some pesticides science.gov.

Methodologies for Environmental Fate Assessment of Bioethanomethrin

Assessing the environmental fate of pesticides like Bioethanomethrin involves standardized methodologies designed to understand their transformation, transport, and degradation in various environmental compartments europa.euoecd.org. These methodologies include both laboratory-based simulation studies and field-based dissipation studies nih.govgoogle.comoecd.orggla.ac.uk.

Laboratory Simulation Studies on Bioethanomethrin Environmental Fate

Laboratory simulation studies are conducted under controlled conditions to investigate the potential degradation pathways and rates of a pesticide in specific environmental matrices like soil or water nih.govgoogle.com. These studies can provide initial data on hydrolysis, photolysis, and aerobic and anaerobic degradation rates. While the general principles of such studies are well-established for pesticides, specific details or data tables from laboratory simulation studies focused solely on the environmental fate of Bioethanomethrin were not found in the provided search results.

Biological Efficacy and Action Mechanisms of Bioethanomethrin

Insecticidal Activity Spectrum of Bioethanomethrin

Bioethanomethrin exhibits insecticidal activity, a characteristic shared with other compounds in the pyrethroid class. bcpcpesticidecompendium.orgusda.govusda.gov The spectrum of its efficacy encompasses a range of pests. googleapis.com Research has explored its effectiveness in controlling specific insect populations.

Efficacy of Bioethanomethrin against Specific Insect Pests (e.g., Melanoplus sanguinipes)

Studies have investigated the efficacy of insecticides, including bioethanomethrin, against the migratory grasshopper, Melanoplus sanguinipes. googleapis.complantwiseplusknowledgebank.orgcambridge.orgusda.gov M. sanguinipes is a significant pest in North America, causing considerable damage to crops and grasslands. plantwiseplusknowledgebank.orgusda.gov Research has evaluated the effectiveness of different insecticide treatments for controlling M. sanguinipes populations. plantwiseplusknowledgebank.orgcambridge.org

Comparative Efficacy Studies of Bioethanomethrin with Other Insecticides (e.g., Dimethoate)

Comparative studies have been conducted to assess the efficacy of bioethanomethrin alongside other insecticides, such as dimethoate (B1670662), in controlling insect pests like grasshoppers. cambridge.org Dimethoate is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor. wikipedia.orgherts.ac.ukmade-in-china.com One study involving bran treated with different insecticides for grasshopper control, primarily targeting Melanoplus sanguinipes, found that the order of toxicity was dimethoate > fenvalerate (B1672596) > propoxur (B1679652) > pyridaphenthion. cambridge.org Another study specifically referenced the toxicity and persistence of bioethanomethrin and dimethoate in the control of grasshoppers. cambridge.org

Elucidation of the Mode of Action of Bioethanomethrin

Understanding the mode of action of an insecticide is crucial for determining how it affects target organisms. Bioethanomethrin, as a pyrethroid, is expected to exert its effects through interaction with the insect nervous system. usda.govwikipedia.orgmade-in-china.com

Neurophysiological Effects of Bioethanomethrin on Insect Nervous Systems

Pyrethroid insecticides, including bioethanomethrin, are known to target the nervous system of insects. usda.govwikipedia.orgmade-in-china.com Organophosphate insecticides like dimethoate, in comparison, act by inhibiting acetylcholinesterase, an enzyme vital for central nervous system function. wikipedia.orgherts.ac.ukmade-in-china.com While the specific neurophysiological effects of bioethanomethrin are not detailed in the provided search results beyond its classification as a pyrethroid insecticide, pyrethroids generally affect voltage-gated sodium channels, leading to disruption of nerve impulse transmission.

Structure-Activity Relationships Governing Bioethanomethrin's Insecticidal Potency

Structure-Activity Relationship (SAR) studies explore the link between the chemical structure of a molecule and its biological activity. wikipedia.orggardp.orgcollaborativedrug.com Analyzing SAR helps identify structural features responsible for a compound's biological effect and can guide modifications to alter potency. wikipedia.orggardp.org Quantitative Structure-Activity Relationship (QSAR) refines this by building mathematical relationships between structure and activity. wikipedia.orgceebluenterprises.comui.ac.id While general principles of SAR and QSAR for insecticides and organophosphates like dimethoate are discussed in the search results, specific detailed research findings on the structure-activity relationships governing bioethanomethrin's insecticidal potency are not explicitly provided. wikipedia.orggardp.orgcollaborativedrug.comceebluenterprises.comui.ac.id

Insect Resistance Dynamics to Bioethanomethrin and Related Pyrethroids

Biochemical Mechanisms of Insect Resistance Relevant to Bioethanomethrin (e.g., Metabolic Detoxification)

Genetic Basis of Insect Resistance to Bioethanomethrin

The biochemical mechanisms of insecticide resistance have an underlying genetic basis. pjoes.comusda.gov Resistance can be conferred by mutations in genes encoding target proteins, such as the voltage-gated sodium channel in the case of pyrethroid target-site resistance (e.g., kdr mutations). pjoes.comfrontiersin.orgresearchgate.net Alternatively, resistance can result from genetic changes leading to the overexpression or increased activity of detoxification enzymes. pjoes.comfrontiersin.org These genetic changes can include gene amplification, mutations in regulatory regions affecting gene expression, or point mutations altering enzyme efficiency. pjoes.com Insecticide resistance is often a polygenic trait, meaning that multiple genes, each contributing a small effect, can collectively lead to a resistant phenotype. nih.gov Identifying the specific genes and genetic variations responsible for resistance to a particular insecticide like Bioethanomethrin requires detailed genetic studies of resistant and susceptible insect populations. While the genetic basis of resistance to pyrethroids in general is an active area of research pjoes.comnih.govfao.org, specific genetic studies focused solely on Bioethanomethrin resistance were not found in the provided search results.

Ecological Implications of Bioethanomethrin Application in Pest Management

The application of insecticides like Bioethanomethrin in pest management can have various ecological implications. These can include effects on non-target organisms, the development of resistance in pest populations, and persistence in the environment.

Residual Efficacy and its Ecological Relevance

The residual efficacy of an insecticide refers to the duration for which it remains effective on treated surfaces under field conditions. epa.gov This property is ecologically relevant as it influences the exposure duration for both target and non-target organisms and the frequency of application needed for pest control. A study investigating the toxicity and persistence of Bioethanomethrin on grasshoppers (Orthoptera) found that its residual effect on grasshoppers fed treated foliage was relatively insignificant. cambridge.org In small field experiments, Bioethanomethrin was ineffective against grasshoppers after only 2 days, with the primary toxicity attributed to direct spray contact rather than residual action on treated foliage. cambridge.org This suggests that the ecological impact related to prolonged exposure to Bioethanomethrin residues on vegetation might be limited compared to insecticides with longer residual activity.

Table 1: Residual Efficacy of Bioethanomethrin vs. Dimethoate on Grasshoppers

| Insecticide | Test Type | Primary Toxicity Source | Effectiveness Duration (Field) | Residual Effect on Treated Foliage |

| Bioethanomethrin | Laboratory/Field | Direct spray contact | ~2 days | Relatively insignificant |

| Dimethoate | Field | Residual toxicity (kept numbers lower) | >8 days | Significant |

Based on data from Burrage et al., 1976. cambridge.org

Species Sensitivity Distribution in Ecological Contexts for Bioethanomethrin

Species Sensitivity Distribution (SSD) analysis is a tool used in ecological risk assessment to understand the variation in sensitivity to a toxic substance across different species. By analyzing the toxicity data (e.g., LC50 values) for a range of species, an SSD curve can be generated to estimate the potentially affected fraction of species at a given concentration of the substance. This helps in setting environmental protection limits. While the concept of SSD is widely applied in ecotoxicology, readily available specific data on the toxicity of Bioethanomethrin across a diverse range of non-target aquatic and terrestrial species required for a comprehensive SSD analysis was not found in the provided search results. Therefore, a detailed species sensitivity distribution profile specifically for Bioethanomethrin cannot be presented based on the available information. Ecological implications related to species sensitivity would typically consider the toxicity of the compound to organisms other than the target pests, such as pollinators, beneficial insects, aquatic life, and wildlife.

Metabolism and Metabolite Characterization of Bioethanomethrin

Identification of Bioethanomethrin Metabolites

The identification of Bioethanomethrin metabolites is primarily approached through analytical techniques that often involve initial degradation steps or target expected transformation products.

Characterization of Hydrolysis Products of Bioethanomethrin

A key metabolic pathway for pyrethroids, including Bioethanomethrin due to its ester functional group, is hydrolysis of the ester linkage uni.lucymitquimica.com. This reaction yields a cyclopropanecarboxylic acid moiety and an alcohol moiety. Based on the structure of Bioethanomethrin, identified as [(5-benzyl-3-furyl)methyl trans-(+)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate] uni.lu, the expected hydrolysis products are:

(1R,3R)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylic acid (the acid moiety)

(5-benzylfuran-3-yl)methanol (the alcohol moiety)

Analytical methods for the determination of Bioethanomethrin residues have been reported that involve a hydrolysis step. These methods typically separate the resultant acid and alcohol products, which are then often derivatized to facilitate their analysis uni.lucymitquimica.com. This suggests that hydrolysis is a recognized and significant breakdown pathway for Bioethanomethrin.

Analysis of Hydroxylated Metabolites of Bioethanomethrin

Hydroxylation is a common metabolic transformation for pyrethroids, occurring at various positions on both the acid and alcohol moieties cymitquimica.com. While specific hydroxylated metabolites of Bioethanomethrin are not explicitly detailed in the search results, it is anticipated that enzymatic oxidation through cytochrome P450 monooxygenases would lead to the formation of hydroxylated derivatives of Bioethanomethrin and its hydrolysis products in biological systems. These hydroxylated metabolites are generally more polar than the parent compound, facilitating their excretion.

Detection and Characterization of Conjugated Metabolites of Bioethanomethrin

Further metabolism of pyrethroids and their hydrolysis and hydroxylation products often involves conjugation with endogenous molecules such as glucuronic acid, sulfate, glycine, or glutamic acid uni.lucymitquimica.com. These conjugation reactions typically increase the water solubility of the metabolites, promoting their elimination from the organism. While specific conjugated metabolites of Bioethanomethrin are not identified in the provided information, the formation of glucuronide, sulfate, or amino acid conjugates of the Bioethanomethrin hydrolysis products and their hydroxylated derivatives is expected to occur in vivo.

Elucidation of Metabolic Pathways of Bioethanomethrin in Biological Systems

Based on the known metabolism of synthetic pyrethroids, the primary metabolic pathway for Bioethanomethrin in biological systems is expected to involve the initial hydrolysis of the ester linkage, catalyzed by esterases uni.lucymitquimica.com. This cleavage yields the corresponding cyclopropanecarboxylic acid and the furan-based alcohol. Following hydrolysis, both the acid and alcohol moieties can undergo further Phase I and Phase II metabolic transformations. Phase I reactions primarily involve oxidation, such as hydroxylation, mediated by mixed-function oxidases (e.g., cytochrome P450 enzymes) uni.lucymitquimica.com. Phase II reactions involve the conjugation of the parent compound, hydrolysis products, or hydroxylated metabolites with polar molecules like glucuronic acid, sulfate, or amino acids, leading to the formation of more water-soluble conjugates that are readily excreted uni.lucymitquimica.com.

While this general pathway is anticipated for Bioethanomethrin, the specific sequence and relative importance of these steps can vary depending on the organism and the specific site of metabolism. The provided literature indicates that pyrethroid metabolism in mammals is generally rapid, with metabolites excreted in both urine and feces cymitquimica.com.

Advanced Analytical Strategies for Bioethanomethrin Metabolite Profiling

Advanced analytical strategies are crucial for the comprehensive profiling and identification of Bioethanomethrin and its metabolites in biological and environmental matrices. Typical approaches for pyrethroid metabolite analysis involve a combination of extraction, cleanup, and chromatographic separation coupled with sensitive detection methods uni.lucymitquimica.com.

Initial steps often include extraction of the target compounds from the matrix using organic solvents. This is frequently followed by liquid-liquid partitioning and adsorption chromatography for sample cleanup to remove interfering substances.

For the analysis of hydrolysis products, such as the acid and alcohol moieties, derivatization techniques are commonly employed to enhance their detectability and improve chromatographic behavior uni.lucymitquimica.com. For example, the carboxylic acid product can be converted to an ester, and the alcohol can be converted to a halogenated ester, suitable for detection by techniques like electron capture detection (ECD) or mass spectrometry (MS) uni.lucymitquimica.com.

Chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) are widely used for separating Bioethanomethrin and its metabolites. These are typically coupled with sensitive detectors, including ECD or mass spectrometers (GC-MS or LC-MS), which provide both quantitative information and structural confirmation of the detected compounds. The use of mass spectrometry, particularly high-resolution mass spectrometry, is invaluable for the identification and characterization of previously unknown or low-abundance metabolites.

Advanced Research Frontiers and Future Directions for Bioethanomethrin

Development of Next-Generation Bioethanomethrin Analogues and Derivatives

Research efforts in the field of insecticides, including pyrethroids like Bioethanomethrin, often involve the exploration and synthesis of new analogues and derivatives to potentially improve efficacy, stability, or environmental profiles. While Bioethanomethrin is recognized alongside other pyrethroid insecticides in various contexts analis.com.myscience.govacs.org, specific detailed research findings on the development of novel, next-generation Bioethanomethrin analogues or derivatives were not prominently featured in the examined literature. The broader field of insecticide chemistry continuously seeks to innovate upon existing structures to address challenges such as pest resistance and environmental persistence.

Integration of Bioethanomethrin Research into Sustainable Pest Management Strategies

The integration of chemical controls, including compounds like Bioethanomethrin, into sustainable pest management strategies is a significant area of focus. Bioethanomethrin has been mentioned in the context of integrated pest management (IPM) systems, such as those applied in forest pest control nih.gov. Integrated pest management emphasizes a combination of approaches to reduce reliance on synthetic chemical pesticides while maintaining effective pest control google.com. These strategies can include biological control methods, targeted pesticide applications, and the use of tools like pheromones to manage insect populations analis.com.myscience.gov. The goal is to optimize pest control while minimizing environmental impact and promoting the health of ecosystems google.com. Research in this area seeks to define how compounds like Bioethanomethrin can be utilized judiciously within these multifaceted approaches.

Innovative Formulation Technologies for Enhancing Bioethanomethrin Stability and Performance

Innovative formulation technologies play a crucial role in improving the stability and performance of chemical compounds like Bioethanomethrin. Studies have explored methods for enhancing the stability of Bioethanomethrin, such as photostabilization using mixed diaryl-p-phenylenediamines mdpi.com. Stable formulations are essential for maintaining the efficacy of the active ingredient over time and under various environmental conditions scispace.com. The development of stable agrochemical oil dispersions is another area of research aimed at improving the physical stability of formulations containing compounds like Bioethanomethrin ugm.ac.id. Emulgel formulations represent a broader class of technologies being investigated for their potential to enhance the stability and delivery of active ingredients nsbmb.org.ngrjptonline.org. These advancements in formulation science contribute to ensuring that Bioethanomethrin, when used, remains effective and its properties are optimized.

Computational and Modeling Approaches in Bioethanomethrin Research

Computational and modeling approaches are increasingly valuable tools in chemical research, offering insights into the properties, behavior, and interactions of compounds. These methods can be applied to understand the fundamental characteristics of Bioethanomethrin and predict its fate and effects in various systems nih.govnih.govmdpi.com.

Molecular Dynamics and Docking Studies for Mechanism Elucidation

Molecular dynamics and docking studies are computational techniques used to investigate the interactions between molecules, such as the binding of a compound to its biological target, which can help elucidate its mechanism of action analis.com.myugm.ac.idgoogle.comnih.govresearchgate.net. While detailed research specifically employing molecular dynamics or docking studies on Bioethanomethrin to precisely map its interaction with its target site was not found in the provided search results, Bioethanomethrin is known as a pyrethroid insecticide nih.gov. Pyrethroids typically exert their insecticidal effect by modulating voltage-gated sodium channels in the nervous system nih.gov. Computational approaches like docking could be used to model the binding of Bioethanomethrin to these channels or other relevant proteins, providing insights into the molecular basis of its activity analis.com.my.

Environmental Fate and Exposure Modeling for Bioethanomethrin

Environmental fate and exposure modeling are computational methods used to predict how chemicals move, transform, and accumulate in different environmental compartments such as air, water, soil, and sediment. These models are important for assessing the potential environmental impact of a compound. Bioethanomethrin has been included in datasets utilized for modeling aquatic toxicity, demonstrating its consideration within environmental modeling frameworks nih.gov. Environmental fate models aim to provide a quantitative description of a chemical's distribution and fluxes in the environment, aiding in risk assessment and management decisions.

Q & A

Q. How should researchers design experiments to evaluate the acute toxicity of Bioethanomethrin in non-target organisms?

To assess acute toxicity, use standardized bioassays with well-defined endpoints (e.g., LD50/LC50). For example:

- Test organisms : Select species relevant to environmental exposure (e.g., Drosophila melanogaster for insects, Rattus norvegicus for mammals) .

- Dosage : Apply topical or oral doses in a logarithmic series (e.g., 0.5, 1.0, 2.5 mg/kg) to determine dose-response relationships .

- Controls : Include negative controls (solvent-only) and positive controls (e.g., Deltamethrin) to validate assay sensitivity .

- Statistical analysis : Use probit analysis for LD50 calculations and ANOVA for inter-species comparisons .

Q. What methodologies are recommended for assessing Bioethanomethrin’s stability on structural surfaces?

- Persistence testing : Apply Bioethanomethrin residues to surfaces (e.g., glass, wood) at concentrations (e.g., 0.5–2.5 g/m²) and measure mortality rates in target insects (e.g., Oryzaephilus mercator) over time (1–16 weeks) .

- Environmental simulation : Use climate-controlled chambers to replicate temperature/humidity conditions affecting degradation .

- Analytical validation : Quantify residues via HPLC or GC-MS to correlate bioactivity with chemical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between Bioethanomethrin and structurally similar pyrethroids?

Contradictions may arise from differences in:

- Stereochemistry : Bioethanomethrin’s chiral centers (if present) may influence bioactivity. Use enantiomer-specific assays (e.g., chiral HPLC) to isolate active isomers .

- Exposure routes : Compare topical vs. oral toxicity (e.g., in H. Fly vs. rat models) to clarify species-specific sensitivities .

- Meta-analysis : Aggregate data from multiple studies (e.g., LD50 values, application methods) and apply multivariate regression to identify confounding variables (e.g., solvent choice, assay duration) .

Q. What advanced techniques are required to analyze Bioethanomethrin’s degradation products in environmental samples?

- Chromatographic separation : Use LC-QTOF-MS or GC×GC-MS to identify polar/non-polar degradation byproducts .

- Bioactivity screening : Test degradation products against target insects (e.g., stored-grain pests) to assess retained toxicity .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict ecotoxicological risks of metabolites .

Q. How should researchers address ethical considerations when testing Bioethanomethrin’s chronic effects in vertebrate models?

- Ethical approval : Follow institutional guidelines (e.g., IACUC) for humane endpoints and sample sizes .

- Biomonitoring : Use non-lethal biomarkers (e.g., acetylcholinesterase inhibition in blood) to minimize animal sacrifice .

- Benefit-risk assessment : Justify vertebrate studies by demonstrating translational relevance (e.g., human safety thresholds) .

Methodological Guidance Tables

Q. Table 1. Comparative Toxicity of Pyrethroids in Key Models

| Compound | H. Fly (LD50, ng/insect) | Rat Oral (LD50, mg/kg) | Stability (Weeks) |

|---|---|---|---|

| Bioethanomethrin | 140 | 100 | 4–16 |

| Deltamethrin | 120 | 135 | 8–24 |

| Kadethrin | 160 | 85 | 2–8 |

| Data synthesized from . |

Q. Table 2. Key Analytical Techniques for Bioethanomethrin Research

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.